molecular formula C24H40N2O2 B11536916 4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide

4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide

Cat. No.: B11536916
M. Wt: 388.6 g/mol
InChI Key: AVBRXMJOJMAINK-NJNXFGOHSA-N
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Description

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a benzohydrazide core, and a heptan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(decyloxy)benzohydrazide, which is then reacted with heptan-2-one under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzohydrazide core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzohydrazide: Shares the decyloxy and benzohydrazide moieties but lacks the heptan-2-ylidene group.

    (2E)-4-(Decyloxy)-4-oxo-2-butenoic acid: Contains a similar decyloxy group but has a different core structure.

Uniqueness

4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H40N2O2

Molecular Weight

388.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-heptan-2-ylideneamino]benzamide

InChI

InChI=1S/C24H40N2O2/c1-4-6-8-9-10-11-12-14-20-28-23-18-16-22(17-19-23)24(27)26-25-21(3)15-13-7-5-2/h16-19H,4-15,20H2,1-3H3,(H,26,27)/b25-21+

InChI Key

AVBRXMJOJMAINK-NJNXFGOHSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/CCCCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)CCCCC

Origin of Product

United States

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